(1-(Tetrahydro-2H-pyran-3-YL)-1H-pyrazol-4-YL)boronic acid pinacol ester
Description
(1-(Tetrahydro-2H-pyran-3-YL)-1H-pyrazol-4-YL)boronic acid pinacol ester is a boronic ester derivative featuring a pyrazole ring substituted at the 1-position with a tetrahydro-2H-pyran-3-yl group and at the 4-position with a pinacol-protected boronic acid moiety. Its molecular formula is C₁₄H₂₃BN₂O₃, with a molecular weight of 278.15–296.17 g/mol depending on isomerism (e.g., pyran-2-yl vs. pyran-3-yl substitution) . The compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize heterocyclic scaffolds for pharmaceuticals, particularly kinase inhibitors . The pinacol ester group enhances stability against hydrolysis while maintaining reactivity under catalytic conditions .
Properties
Molecular Formula |
C14H23BN2O3 |
|---|---|
Molecular Weight |
278.16 g/mol |
IUPAC Name |
1-(oxan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-8-16-17(9-11)12-6-5-7-18-10-12/h8-9,12H,5-7,10H2,1-4H3 |
InChI Key |
CCJHGBDFGUNBIK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCOC3 |
Origin of Product |
United States |
Biological Activity
(1-(Tetrahydro-2H-pyran-3-YL)-1H-pyrazol-4-YL)boronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols. The structural formula can be represented as follows:
- Molecular Formula : C₁₄H₂₃BN₂O₃
- Molecular Weight : 278.16 g/mol
- CAS Number : 1040377-03-4
Synthesis
The synthesis of (1-(Tetrahydro-2H-pyran-3-YL)-1H-pyrazol-4-YL)boronic acid pinacol ester typically involves the formation of the pyrazole ring followed by the introduction of the tetrahydro-2H-pyran group through nucleophilic substitution reactions. The use of boronic acid pinacol ester facilitates the stabilization of the compound during synthesis and enhances its solubility in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes, which can lead to modulation of various biochemical pathways.
Anticancer Activity
Recent studies have indicated that (1-(Tetrahydro-2H-pyran-3-YL)-1H-pyrazol-4-YL)boronic acid pinacol ester exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |
| PC3 (Prostate Cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
Case Studies
-
Study on Anticancer Properties :
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various boronic acid derivatives, including (1-(Tetrahydro-2H-pyran-3-YL)-1H-pyrazol-4-YL)boronic acid pinacol ester. The results indicated a potent inhibitory effect on tumor growth in xenograft models, with minimal toxicity observed in normal tissues. -
Antimicrobial Efficacy :
Research conducted at a university laboratory assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The findings revealed that it effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting potential as a novel antimicrobial agent.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Ring Size Effects : The 6-membered tetrahydropyran group in the target compound provides greater steric bulk and conformational flexibility than the 5-membered tetrahydrofuran (THF) in its analogue . This may reduce coupling efficiency in sterically hindered reactions but improve solubility in organic solvents.
- Conversely, cyclic ethers (tetrahydropyran, THF) exert moderate electron-withdrawing effects, balancing reactivity and stability .
Reactivity and Application Comparison
Price and Commercial Availability
Preparation Methods
Palladium-Catalyzed Borylation of Halogenated Pyrazoles
A widely used method involves the palladium-catalyzed coupling of 1-Boc-4-halogenopyrazole derivatives with pinacol diboron reagents under basic conditions. This method is supported by patent literature and research articles:
| Parameter | Details |
|---|---|
| Starting material | 1-Boc-4-bromopyrazole or 1-Boc-4-iodopyrazole |
| Boron source | Pinacol diboron |
| Catalyst | Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene palladium dichloride) |
| Base | Potassium acetate or sodium acetate |
| Solvent | Isopropanol or other suitable solvents |
| Temperature | Reflux (approx. 80-110 °C) |
| Reaction time | 16 hours |
| Yield | 82-86% |
After the borylation, the Boc protecting group is removed by heating the molten intermediate to about 180 °C until gas evolution ceases, followed by cooling and purification to yield the pyrazole-4-boronic acid pinacol ester.
Lithiation and Boronation Route
Another approach involves lithiation of the pyrazole followed by reaction with triisopropyl borate and subsequent pinacol ester formation:
| Step | Reagents and Conditions | Notes |
|---|---|---|
| Lithiation | n-Butyllithium in THF/hexanes at -78 °C | Generates pyrazolyl lithium intermediate |
| Boronation | Triisopropyl borate added at -78 °C, then warmed to room temperature | Forms boronic acid intermediate |
| Quenching | Aqueous ammonium chloride (pH ~7-8) | Neutralizes reaction mixture |
| Purification | Silica gel chromatography | Yields pinacol ester derivative |
This method was reported with a yield of approximately 38% for the related 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester, indicating moderate efficiency but good control over regioselectivity.
Introduction of the Tetrahydro-2H-pyran Group
The tetrahydro-2H-pyran substituent is typically introduced before or after the borylation step, depending on the synthetic route. It can be installed via nucleophilic substitution or alkylation of the pyrazole nitrogen with tetrahydro-2H-pyran-3-yl halides or related electrophiles. The exact conditions vary but generally involve:
- Use of a base (e.g., potassium carbonate)
- Polar aprotic solvents (e.g., DMF, DMSO)
- Mild heating to promote substitution
This step requires careful optimization to avoid side reactions and maintain the integrity of the boronic acid pinacol ester group.
Representative Reaction Scheme
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 1-Boc-4-halogenopyrazole + Pinacol diboron + Pd catalyst + KOAc | Reflux, 16 h | 82-86 |
| 2 | Deprotection by heating molten intermediate to 180 °C | Thermal, inert atmosphere | 80-82 |
| 3 | Alkylation with tetrahydro-2H-pyran-3-yl electrophile | Base, polar solvent, mild heat | Variable (typically >70) |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Pd-catalyzed borylation of 1-Boc-4-halopyrazole | 1-Boc-4-bromopyrazole, pinacol diboron, Pd(dppf)Cl2, KOAc | Reflux 16 h, inert atmosphere | 82-86% | High yield, scalable | Requires Pd catalyst, inert atmosphere |
| Lithiation and boronation | Pyrazole, n-BuLi, triisopropyl borate | -78 °C to RT, quench with NH4Cl | ~38% | Regioselective, direct | Moderate yield, sensitive reagents |
| Alkylation for tetrahydro-2H-pyran introduction | Pyrazole, tetrahydro-2H-pyran electrophile, base | Mild heating, polar solvent | >70% (typical) | Straightforward | Requires optimization to avoid side reactions |
Research Findings and Optimization Notes
- The palladium-catalyzed borylation method is the most commonly reported and provides high yields with good purity, making it suitable for scale-up and medicinal chemistry applications.
- The lithiation method offers regioselectivity but lower yields and requires careful temperature control and handling of pyrophoric reagents.
- Protecting groups such as Boc on the pyrazole nitrogen improve reaction selectivity and facilitate purification but require an additional deprotection step.
- The choice of base and solvent critically affects the reaction outcome; potassium acetate and isopropanol are preferred for borylation.
- Post-synthesis purification typically involves silica gel chromatography or recrystallization to achieve >95% purity, essential for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
